molecular formula C20H20N2O B1614095 4'-Cyano-3-piperidinomethyl benzophenone CAS No. 898792-72-8

4'-Cyano-3-piperidinomethyl benzophenone

Cat. No. B1614095
CAS RN: 898792-72-8
M. Wt: 304.4 g/mol
InChI Key: XUWKMEPDAWWBPX-UHFFFAOYSA-N
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Description

4’-Cyano-3-piperidinomethyl benzophenone is an organic compound with the molecular formula C20H20N2O and a molecular weight of 304.39 . It is extensively studied in scientific research.

Scientific Research Applications

Photochemical Applications

4'-Cyano-3-piperidinomethyl benzophenone is utilized in photoinduced reactions for the direct substitution of hydrogen in C(sp3)–H bonds, highlighting its role in the chemoselective formation of biologically active molecules. The mild and simple conditions under which these reactions proceed make it a valuable tool in constructing functional molecules with 4-pyridine substructures, emphasizing its utility in the synthesis of sterically hindered bonds between alkylaromatics and 4-pyridine (Hoshikawa & Inoue, 2013).

Material Science and Bioorganic Chemistry

Benzophenone photophores, closely related to 4'-Cyano-3-piperidinomethyl benzophenone, showcase unique photochemical properties beneficial in bioorganic chemistry and material science. Their capacity for light-directed covalent attachment processes is exploited in ligand or protein interactions, bioconjugation, and surface grafting, underscoring their versatility across various scientific disciplines (Dormán et al., 2016).

Environmental Science

The degradation and environmental impact of benzophenone derivatives, like 4'-Cyano-3-piperidinomethyl benzophenone, have been studied to understand their behavior and effects on ecosystems. Research into the metabolism of similar compounds by liver microsomes indicates their transformation into metabolites with varied estrogenic and anti-androgenic activities, which are critical for assessing the environmental and health impacts of these chemicals (Watanabe et al., 2015). Furthermore, studies on the oxidation of benzophenone-3 by potassium permanganate have evaluated the efficiency of removing these compounds from water, showcasing the potential of chemical oxidation in mitigating the environmental risks posed by UV filters (Cao et al., 2021).

properties

IUPAC Name

4-[3-(piperidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c21-14-16-7-9-18(10-8-16)20(23)19-6-4-5-17(13-19)15-22-11-2-1-3-12-22/h4-10,13H,1-3,11-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWKMEPDAWWBPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643130
Record name 4-{3-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898792-72-8
Record name 4-{3-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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